N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide
Description
N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core fused to a trifluoromethyl-substituted benzamide group. Its molecular formula is C₂₀H₁₂BrF₃N₄O (for the brominated derivative; CAS: 950738-61-1) with a molecular weight of 461.23 g/mol . The pyrazolo[1,5-a]pyrimidine scaffold is notable for its planar aromatic structure, which facilitates interactions with biological targets such as kinases. The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, while the benzamide moiety contributes to hydrogen bonding and target specificity .
This compound has been investigated as a potent B-Raf kinase inhibitor, with X-ray crystallography confirming its binding to the kinase domain without forming hinge-binding hydrogen bonds, a unique mechanism compared to other kinase inhibitors . Its brominated derivative (CAS: 950738-61-1) serves as a key intermediate in medicinal chemistry for further functionalization .
Properties
Molecular Formula |
C20H13F3N4O |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
N-(3-pyrazolo[1,5-a]pyrimidin-7-ylphenyl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H13F3N4O/c21-20(22,23)15-5-1-4-14(11-15)19(28)26-16-6-2-3-13(12-16)17-7-9-24-18-8-10-25-27(17)18/h1-12H,(H,26,28) |
InChI Key |
BMVFRDWYIBSEOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=NC4=CC=NN34 |
Origin of Product |
United States |
Biological Activity
N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
1. Overview of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines are a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural framework allows for various substitutions that can enhance specific interactions with biological targets, particularly kinases involved in cancer progression and other diseases .
2.1 Kinase Inhibition
The compound this compound has been shown to inhibit several protein kinases. Notably, it targets kinases such as c-Abl and Bcr-Abl, which are implicated in chronic myeloid leukemia (CML). The inhibition of these kinases leads to decreased proliferation of cancer cells and induction of apoptosis .
Table 1: Kinase Inhibition Profile
| Kinase Target | Inhibition Type | Reference |
|---|---|---|
| c-Abl | Competitive | |
| Bcr-Abl | Non-competitive | |
| c-Kit | Moderate | |
| PDGFR-kinase | High |
2.2 Antiproliferative Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it showed promising results against MV4-11 (biphenotypic B myelomonocytic leukemia cells), K562 (chronic myeloid leukemia cells), and MCF-7 (human breast cancer cells). The mechanism involves the induction of apoptosis through pathways involving caspase activation and PARP cleavage .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MV4-11 | 5.0 | Caspase activation | |
| K562 | 6.5 | PARP cleavage | |
| MCF-7 | 8.0 | Induction of apoptosis |
The biological activity of this compound can be attributed to its ability to bind to the ATP-binding site of targeted kinases. This binding inhibits the phosphorylation processes essential for cell cycle progression and survival in cancer cells. Additionally, the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability .
4.1 Clinical Relevance
A study investigated the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in patients with CML who were resistant to first-line therapies. The results indicated a significant reduction in leukemic cell counts and improved patient outcomes when treated with compounds similar to this compound .
4.2 Comparative Studies
In comparative studies with other kinase inhibitors like imatinib and dasatinib, this compound demonstrated superior potency against certain resistant strains of CML cells, highlighting its potential as a second-line treatment option .
5. Conclusion
This compound exhibits promising biological activity primarily through its role as a kinase inhibitor. Its ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent in oncology. Ongoing research into its pharmacodynamics and clinical applications will further elucidate its role in modern therapeutics.
Scientific Research Applications
Anti-Mycobacterial Activity
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives, including N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide, as potent inhibitors of mycobacterial ATP synthase. This enzyme is crucial for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis.
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the pyrazolo[1,5-a]pyrimidine scaffold affect biological activity. For instance, variations in the C-7 side chain have been explored to optimize binding affinity and potency against mycobacterial strains. The optimal configurations have demonstrated significant improvements in antitubercular activity while maintaining low cytotoxicity levels .
Potential in Cancer Therapy
Beyond its anti-mycobacterial properties, pyrazolo[1,5-a]pyrimidine derivatives have shown promise in oncology. They are being investigated for their ability to inhibit specific kinases involved in cancer cell proliferation and survival.
Kinase Inhibition
This compound has been identified as a potential inhibitor of several receptor tyrosine kinases (RTKs), which play a critical role in tumor growth and metastasis. By targeting these kinases, this compound could contribute to novel therapeutic strategies against various cancers .
Case Studies and Clinical Implications
Several case studies have reported on the effectiveness of pyrazolo[1,5-a]pyrimidine-based compounds in preclinical models:
- Tuberculosis Treatment : In a study involving mouse models infected with M. tuberculosis, compounds similar to this compound demonstrated significant reductions in bacterial load compared to control groups .
- Cancer Cell Lines : Research involving human cancer cell lines has shown that these compounds can induce apoptosis and inhibit cell proliferation at nanomolar concentrations, suggesting their potential as therapeutic agents in oncology .
Summary Table of Applications
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Preparation Methods
Synthesis of Pyrazolo[1,5-a]pyrimidine Intermediate
- The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via condensation reactions involving hydrazine derivatives and β-diketones or β-ketoesters, followed by cyclization.
- Substitutions on the pyrazolo[1,5-a]pyrimidine ring can be introduced by using substituted precursors or via post-cyclization functional group transformations.
- For example, 3-bromo or 3-substituted pyrazolo[1,5-a]pyrimidines are prepared as intermediates for further functionalization.
Amide Bond Formation with 3-(Trifluoromethyl)benzoic Acid
- The key step is the coupling of the 3-aminophenyl-pyrazolo[1,5-a]pyrimidine intermediate with 3-(trifluoromethyl)benzoic acid or its activated derivatives (e.g., acid chlorides or activated esters).
- Typical coupling reagents include carbodiimides such as EDCI or DCC, often used with additives like HOBt or DMAP to improve yield and reduce side reactions.
- The reaction is conducted in anhydrous solvents such as dichloromethane, DMF, or THF under inert atmosphere at room temperature or slightly elevated temperatures.
- Purification is achieved by recrystallization or chromatographic methods (e.g., flash silica gel chromatography).
Representative Experimental Procedure (Literature-Based)
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Hydrazine hydrate + β-diketone, reflux in ethanol | Formation of pyrazole intermediate | 75-85% |
| 2 | Cyclization with formamide or equivalent, heating | Formation of pyrazolo[1,5-a]pyrimidine core | 70-80% |
| 3 | Pd-catalyzed amination: 3-bromo-pyrazolo[1,5-a]pyrimidine + 3-aminophenylboronic acid, Pd(PPh3)4, base (K2CO3), DMF, 80°C, inert atmosphere | Introduction of aminophenyl substituent | 60-75% |
| 4 | Amide coupling: 3-(trifluoromethyl)benzoic acid + intermediate amine, EDCI, HOBt, DMAP, DCM, room temp | Formation of final amide | 65-85% |
Key Research Findings and Optimization Notes
- The use of palladium-catalyzed cross-coupling reactions enables selective functionalization of the pyrazolo[1,5-a]pyrimidine core with various aryl amines, facilitating structural diversity.
- The trifluoromethyl group on the benzamide ring enhances the compound's metabolic stability and binding affinity in biological assays, making the amide coupling step critical for activity.
- Reaction conditions such as solvent choice, temperature, and reagent stoichiometry significantly affect yields and purity. For example, DMF as solvent and K2CO3 as base in Pd-catalysis have shown optimal results.
- Purification by flash chromatography using silica gel and gradient elution with ethyl acetate/hexane mixtures is effective for isolating the pure compound.
- Storage and solubility considerations: The compound is stable at room temperature and soluble in DMSO and DMF; stock solutions are prepared accordingly for biological testing.
Data Table: Summary of Preparation Parameters
| Parameter | Details | Comments |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine synthesis | Hydrazine + β-diketone, reflux ethanol | High yield, classical method |
| Cross-coupling catalyst | Pd(PPh3)4 or PdCl2(PPh3)2 | Essential for amination step |
| Base for coupling | K2CO3 or DIPEA | Facilitates amination |
| Amide coupling reagents | EDCI, HOBt, DMAP | Standard peptide coupling agents |
| Solvents | DMF, DCM, ethanol | Selected per step for solubility and reactivity |
| Temperature | Room temp to 80°C | Controlled for optimal reaction rate |
| Purification | Flash chromatography, recrystallization | Ensures compound purity >95% |
| Yield range | 60-85% per step | Cumulative yield depends on scale |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
